

# Dhodh-IN-13: A Technical Guide to its Effects on Cancer Cell Metabolism

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## Compound of Interest

Compound Name: Dhodh-IN-13

Cat. No.: B6614584

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## Introduction

**Dhodh-IN-13**, also identified as Compound 7a, is a novel inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.<sup>[1]</sup><sup>[2]</sup> As rapidly proliferating cancer cells are heavily reliant on this pathway for the synthesis of nucleotides required for DNA and RNA replication, DHODH has emerged as a promising target for cancer therapy. **Dhodh-IN-13** is a hydroxyfurazan analog of A771726 (Teriflunomide), a well-characterized DHODH inhibitor.<sup>[1]</sup><sup>[2]</sup> This guide provides an in-depth analysis of the known and inferred effects of **Dhodh-IN-13** on cancer cell metabolism, drawing upon data from its analog, A771726, to provide a comprehensive overview for research and drug development purposes.

## Core Mechanism of Action

**Dhodh-IN-13** functions as a competitive inhibitor of DHODH, binding to the enzyme to block the conversion of dihydroorotate to orotate. This is a rate-limiting step in the de novo synthesis of pyrimidines. The inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, which in turn hampers DNA and RNA synthesis, ultimately leading to cell cycle arrest and inhibition of cell proliferation.<sup>[3]</sup><sup>[4]</sup>

## Quantitative Data Summary

Direct quantitative data for **Dhodh-IN-13** in cancer cell lines is currently limited. The primary reported value is an IC50 of 4.3  $\mu\text{M}$  for rat liver DHODH.[1][2] To provide a functional context for its potential anti-cancer efficacy, the following tables summarize the effects of its structural analog, A771726 (Teriflunomide), on various cancer cell lines.

Table 1: IC50 Values of A771726 (Teriflunomide) in Cancer Cell Lines

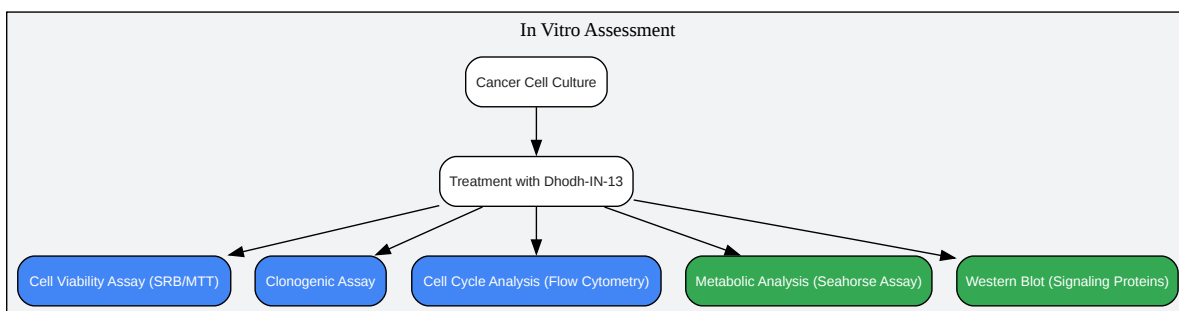
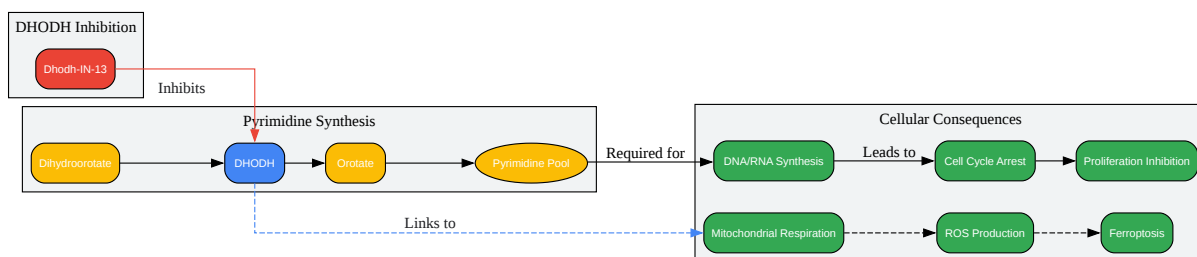
Cell Line	Cancer Type	IC50 ( $\mu\text{M}$ )	Assay Type	Reference
MDA-MB-468	Triple Negative Breast Cancer	31.36	SRB Assay (96h)	[5]
BT549	Triple Negative Breast Cancer	31.83	SRB Assay (96h)	[5]
MDA-MB-231	Triple Negative Breast Cancer	59.72	SRB Assay (96h)	[5]
SBC3	Small Cell Lung Cancer	2	Not Specified (72h)	[6]
SBC5	Small Cell Lung Cancer	33	Not Specified (72h)	[6]

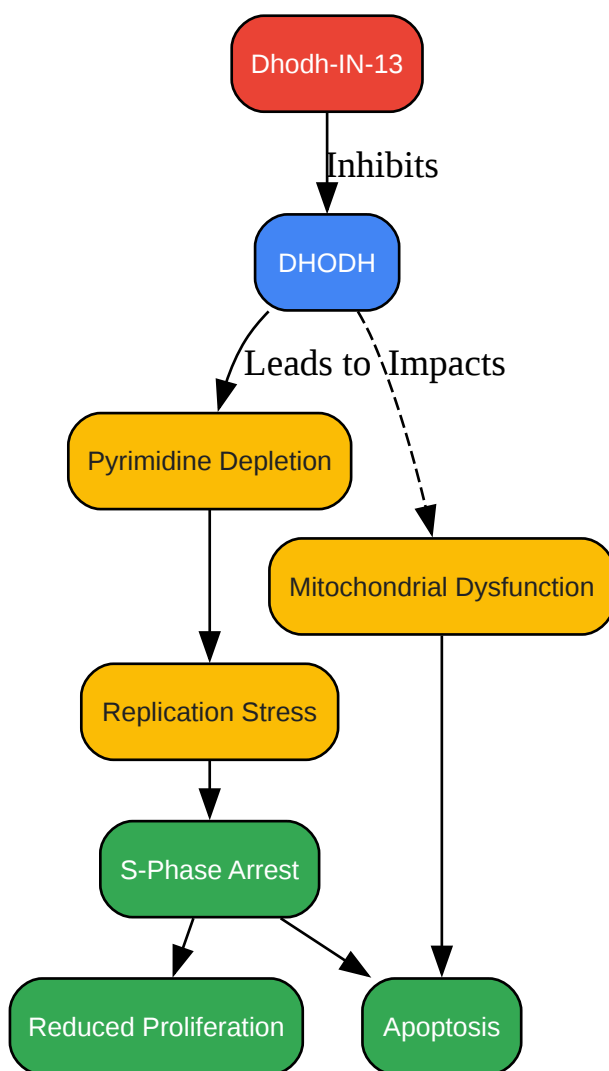
Table 2: Effects of A771726 (Teriflunomide) on Cancer Cell Cycle Distribution

Cell Line	Cancer Type	Treatment Concentration (μM)	Incubation Time (h)	Effect	Reference
MDA-MB-468	Triple Negative Breast Cancer	25, 50, 100	48	S-phase arrest	<a href="#">[5]</a>
BT549	Triple Negative Breast Cancer	25, 50, 100	48	S-phase arrest	<a href="#">[5]</a>
MDA-MB-231	Triple Negative Breast Cancer	25, 50, 100	48	S-phase arrest	<a href="#">[5]</a>
B-CLL	B-cell Chronic Lymphocytic Leukemia	100	72	G1 arrest	<a href="#">[7]</a>

## Signaling Pathways and Metabolic Impact

The inhibition of DHODH by compounds like **Dhodh-IN-13** initiates a cascade of events that extend beyond simple nucleotide depletion, impacting various interconnected metabolic and signaling pathways.





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